molecular formula C14H14N4O3 B1400654 Benzyl 6-(hydrazinecarbonyl)pyridin-2-ylcarbamate CAS No. 1262043-89-9

Benzyl 6-(hydrazinecarbonyl)pyridin-2-ylcarbamate

Cat. No. B1400654
M. Wt: 286.29 g/mol
InChI Key: NMWLEDQMHDYUHW-UHFFFAOYSA-N
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Description

Benzyl 6-(hydrazinecarbonyl)pyridin-2-ylcarbamate (BHPC) is a pyridine-based compound1. It has gained significant attention in scientific research due to its unique physical and chemical properties1.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of Benzyl 6-(hydrazinecarbonyl)pyridin-2-ylcarbamate from the web search results.



Molecular Structure Analysis

The molecular formula of BHPC is C14H14N4O31. The molecular weight is 286.29 g/mol1. However, the specific structure details are not provided in the search results.



Chemical Reactions Analysis

I’m sorry, but the search results do not provide specific information on the chemical reactions involving Benzyl 6-(hydrazinecarbonyl)pyridin-2-ylcarbamate.



Physical And Chemical Properties Analysis

BHPC has a molecular weight of 286.29 g/mol1. It is a pyridine-based compound1. However, the search results do not provide more detailed physical and chemical properties.


Scientific Research Applications

Synthesis and Antimicrobial Evaluation

Researchers have explored the synthesis of various compounds involving benzyl 6-(hydrazinecarbonyl)pyridin-2-ylcarbamate, focusing on their antimicrobial properties. For instance, Elgemeie et al. (2017) synthesized novel 5-benzoyl-N-substituted amino- and 5-benzoyl-N-sulfonylamino-4-alkylsulfanyl-2-pyridones. These compounds were screened for their antibacterial and antifungal activity properties, showcasing the potential of benzyl 6-(hydrazinecarbonyl)pyridin-2-ylcarbamate derivatives in contributing to the development of new antimicrobial agents (Elgemeie et al., 2017).

Molecular Docking and In Vitro Screening

Another avenue of research involves molecular docking and in vitro screening of benzyl 6-(hydrazinecarbonyl)pyridin-2-ylcarbamate derivatives. Flefel et al. (2018) synthesized a series of novel pyridine and fused pyridine derivatives, which were subjected to in silico molecular docking screenings. These studies help in understanding the interaction between these compounds and target proteins, which is crucial for drug development (Flefel et al., 2018).

Catalysis in Organic Synthesis

Benzyl 6-(hydrazinecarbonyl)pyridin-2-ylcarbamate and its derivatives also find application in catalysis. Wu et al. (2014) explored the use of 2-(2-Hydrazinecarbonyl)pyridine N-oxides, derived from pyrrole-2-carbohydrazides and pyridine N-oxides, as ligands for copper powder-catalyzed N-arylation of imidazoles with aryl halides in water. This signifies the role of these compounds in facilitating organic synthesis reactions (Wu et al., 2014).

Corrosion Inhibition

Research by Raheem and Shihab (2022) delved into the synthesis of new pyridinium bromide derivatives inhibitors, including benzyl 6-(hydrazinecarbonyl)pyridin-2-ylcarbamate derivatives. Their study focused on the corrosion inhibition properties for meld steel in acidic solutions, highlighting another industrial application of these compounds (Raheem & Shihab, 2022).

Safety And Hazards

The safety and hazards associated with Benzyl 6-(hydrazinecarbonyl)pyridin-2-ylcarbamate are not specified in the search results.


Future Directions

The future directions for the research and application of Benzyl 6-(hydrazinecarbonyl)pyridin-2-ylcarbamate are not specified in the search results.


Please note that this information is based on the available search results and may not be comprehensive. For more detailed information, please refer to specific scientific literature or databases.


properties

IUPAC Name

benzyl N-[6-(hydrazinecarbonyl)pyridin-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O3/c15-18-13(19)11-7-4-8-12(16-11)17-14(20)21-9-10-5-2-1-3-6-10/h1-8H,9,15H2,(H,18,19)(H,16,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMWLEDQMHDYUHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC2=CC=CC(=N2)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl 6-(hydrazinecarbonyl)pyridin-2-ylcarbamate

Synthesis routes and methods

Procedure details

The methyl 6-(benzyloxycarbonylamino)picolinate from step 1 was dissolved in ethanol (0.5 M), and hydrazine hydrate (15 mL, 310 mmol, 5.0 eq) was added. The solution was heated to reflux and stirred for 2 hours, then cooled to room temperature. The solvent was removed under reduced pressure to provide a yellow solid, which was suspended in acetonitrile, filtered, and the solid washed with acetonitrile to yield benzyl 6-(hydrazinecarbonyl)pyridin-2-ylcarbamate (17.5 g) as a white solid. The filtrate was concentrated and the precipitated solid filtered off and washed with acetonitrile to provide more benzyl 6-(hydrazinecarbonyl)pyridin-2-ylcarbamate. A total of 17.5 g of pure material was obtained.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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